molecular formula C18H14F3N B296571 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Katalognummer B296571
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: YXWOYHFELACIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as DFPHCQ, is a novel cyclopentaquinoline derivative that has been gaining attention in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has potential applications in a variety of scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. Studies have shown that 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has the ability to modulate the activity of certain ion channels, which are involved in a variety of physiological processes. This makes 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline a potentially useful tool for studying the function of these ion channels in the laboratory. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have potential therapeutic properties, making it a potential candidate for drug development.

Wirkmechanismus

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to modulate the activity of certain ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the perception of pain and temperature, as well as other physiological processes. 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to bind to the TRPV1 channel and modulate its activity, leading to changes in the perception of pain and temperature.
Biochemical and Physiological Effects:
6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a variety of biochemical and physiological effects. Studies have shown that 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can modulate the activity of the TRPV1 channel, leading to changes in pain perception and temperature regulation. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several advantages for use in laboratory experiments. Its ability to modulate the activity of ion channels makes it a potentially useful tool for studying the function of these channels in the laboratory. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have potential therapeutic properties, making it a potential candidate for drug development. However, there are also limitations to the use of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in laboratory experiments. Its complex synthesis method and potential toxicity make it a challenging compound to work with.

Zukünftige Richtungen

There are several potential future directions for research on 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is the development of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline as a potential therapeutic agent for the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and its effects on ion channels. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

Synthesemethoden

The synthesis of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a multi-step process that involves the reaction of various chemical compounds. The first step involves the condensation of 2,4-difluorobenzaldehyde with cyclopentanone in the presence of a catalyst to form a cyclopenta[c]quinoline intermediate. This intermediate is then reacted with 3-fluoroaniline to form the final product, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The synthesis of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex process that requires careful attention to detail and precise chemical reactions.

Eigenschaften

Molekularformel

C18H14F3N

Molekulargewicht

301.3 g/mol

IUPAC-Name

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H14F3N/c19-11-4-1-3-10(7-11)17-14-6-2-5-13(14)15-8-12(20)9-16(21)18(15)22-17/h1-5,7-9,13-14,17,22H,6H2

InChI-Schlüssel

YXWOYHFELACIKY-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C(C=C(C=C23)F)F)C4=CC(=CC=C4)F

Kanonische SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.